Molecular Weight and Lipophilicity Differentiation vs. N2-Isopropyl Analog
The N2-ethyl substituent on the target compound yields a molecular weight of 341.4 g/mol, compared to 355.4 g/mol for the N2-isopropyl analog (CAS 903259-11-0) [1]. The reduced steric bulk and lower carbon count of the ethyl group predict a lower computed LogP relative to the isopropyl analog (XLogP3-AA = 2.2 for the isopropyl derivative) [1]. This physicochemical differentiation translates to potentially higher aqueous solubility and reduced non-specific protein binding for the N2-ethyl variant, which is favorable for biochemical and cell-based assay formats.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 341.4 g/mol; predicted XLogP lower than isopropyl analog (exact value not computed for target compound in authoritative database) |
| Comparator Or Baseline | N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide (CAS 903259-11-0): MW 355.4 g/mol, XLogP3-AA = 2.2 [1] |
| Quantified Difference | MW difference: -14.0 g/mol (ethyl vs. isopropyl); LogP difference: qualitatively lower for ethyl analog |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) [1] |
Why This Matters
Lower molecular weight and LogP favor compliance with Lipinski's Rule of Five and may improve aqueous solubility for in vitro assay workflows, making the N2-ethyl analog a preferable starting point for hit-to-lead optimization where solubility-limited assay artifacts are a concern.
- [1] PubChem. N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide. CID 18577630. XLogP3-AA: 2.2; MW: 355.4 g/mol; Rotatable Bonds: 5. View Source
